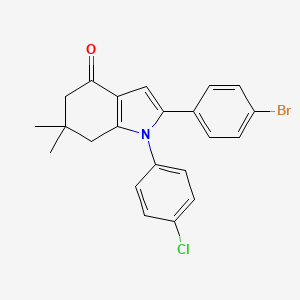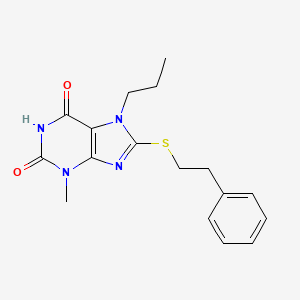
3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the linear formula C18H22N4O2S . It has a molecular weight of 358.466 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione is represented by the linear formula C18H22N4O2S . This indicates that the molecule is composed of 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione include a molecular weight of 358.466 . The compound has a linear formula of C18H22N4O2S, indicating its molecular structure .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
Purine derivatives, such as 3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione, are categorized based on their ionization and methylation reactions. These compounds demonstrate significant variability in their chemical behavior, influenced by substitutions at specific positions on the purine nucleus. For instance, the presence of a 3-methyl substituent can sterically hinder methylation at the N-9 position, indicating the role of molecular structure in dictating reaction pathways (Rahat, Bergmann, & Tamir, 1974).
Molecular Interactions and Structural Analysis
The structural and molecular characteristics of purine derivatives have been extensively studied to understand their interactions and potential pharmaceutical applications. For example, the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines (caffeine and its metabolites) has been analyzed, revealing the importance of intra- and intermolecular forces in determining biological activity profiles. This research provides a foundation for exploring the interactions of complex purine derivatives and their potential binding affinities (Latosinska et al., 2014).
Anticancer Activity
The synthesis of new purine-diones and pyridopyrimidine-diones, inspired by olomoucine analogs, has shown promise in anticancer research. These compounds have demonstrated significant inhibition activity against certain human cancer cell lines, suggesting that specific structural modifications on the purine core can enhance therapeutic efficacy (Hayallah, 2017).
Safety And Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Zukünftige Richtungen
Given the lack of specific information on 3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione, future research could focus on elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. As this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential uses in various research fields .
Eigenschaften
IUPAC Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIXJCUFHSJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

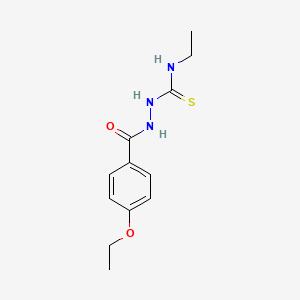
![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)
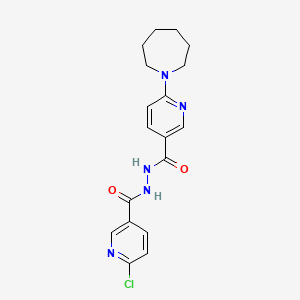
![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)
![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
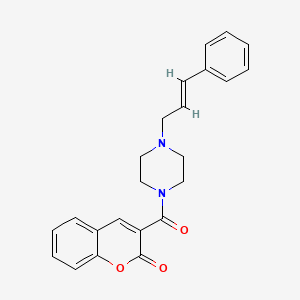
![Methyl 5-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2975635.png)

![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)

